molecular formula C16H15N3O3S2 B5523909 N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5523909
M. Wt: 361.4 g/mol
InChI Key: QQMNEGOADZECGP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a sulfonyl group, and a cyano group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the sulfonyl group and the cyano group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the reaction between 2-cyanophenyl isothiocyanate and pyrrolidine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of various biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted thiophenes and sulfonyl-containing heterocycles, such as:

Uniqueness

What sets N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c17-10-12-5-1-2-6-14(12)18-16(20)15-9-13(11-23-15)24(21,22)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMNEGOADZECGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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